Bactericidal Anti-Staphylococcal Potency of 1,3,4-Oxadiazole Derivatives Bearing the 5-Nitrofuran-2-yl Moiety Compared to Chloramphenicol
In a direct head-to-head study, N-acylhydrazone precursors (4a–e) and cyclized 1,3,4-oxadiazole derivatives (5a–e), all bearing the 2-(5-nitrofuran-2-yl) scaffold, were tested against five S. aureus strains (SA-1199B, RN-4220, IS-58, 007, 05H) with chloramphenicol as a comparator. The oxadiazole derivatives 5a–e showed MIC values ranging from 8 to 32 µg/mL across all strains, with chloramphenicol MIC values of 64–128 µg/mL. The MBC/MIC ratio was 1 or 2 for all active compounds, confirming a bactericidal—not bacteriostatic—mechanism [1]. The most potent compound 4b (an N-acylhydrazone precursor) achieved MIC values of 4 µg/mL against strain 05H, representing a 16- to 32-fold improvement over chloramphenicol (MIC 64–128 µg/mL) [1]. Notably, the 1,3,4-oxadiazole derivatives 5b–d maintained activity equivalent to their acyclic precursors against select strains, demonstrating that cyclization to the oxadiazole does not compromise anti-staphylococcal potency while conferring improved drug-likeness parameters [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole derivatives 5a–e: MIC 8–32 µg/mL; N-acylhydrazones 4a–e: MIC 4–32 µg/mL; MBC/MIC ratio = 1–2 (bactericidal) |
| Comparator Or Baseline | Chloramphenicol: MIC 64–128 µg/mL across the same five S. aureus strains |
| Quantified Difference | 2- to 32-fold lower MIC (greater potency) for the nitrofuran-oxadiazole series relative to chloramphenicol; bactericidal vs. bacteriostatic character confirmed by MBC/MIC ≤ 2 |
| Conditions | Broth microdilution assay; five S. aureus strains (SA-1199B, RN-4220, IS-58, 007, 05H); MIC defined as < 64 µg/mL for effective antibacterial activity |
Why This Matters
For procurement decisions, this demonstrates that the 5-nitrofuran-2-yl-1,3,4-oxadiazole chemotype delivers bactericidal potency against S. aureus—including strains relevant to nosocomial infections—with a 2- to 32-fold MIC advantage over chloramphenicol, a clinically relevant comparator, establishing a meaningful efficacy benchmark for hit-to-lead and lead optimization programs.
- [1] Oliveira CS, Lira BF, Falcão-Silva VS, Siqueira-Junior JP, Barbosa-Filho JM, Athayde-Filho PF. Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives. Molecules. 2012;17(5):5095-5107. Table 2: MIC-MBC (µg/mL) data for compounds 4a–e, 5a–e, and chloramphenicol against five S. aureus strains. View Source
